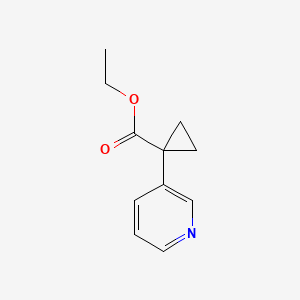

Ethyl 1-(pyridin-3-YL)cyclopropanecarboxylate

Description

Ethyl 1-(pyridin-3-yl)cyclopropanecarboxylate (CAS: 351421-95-9) is a cyclopropane derivative functionalized with a pyridine ring at the 1-position and an ethyl ester group. Its molecular formula is C₁₁H₁₃NO₂, with a molecular weight of 191.23 g/mol . The compound is primarily utilized in industrial and scientific research, particularly in pharmaceutical and agrochemical synthesis . Key properties include:

Properties

IUPAC Name |

ethyl 1-pyridin-3-ylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-2-14-10(13)11(5-6-11)9-4-3-7-12-8-9/h3-4,7-8H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZHSIJNPPNORA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40610364 | |

| Record name | Ethyl 1-(pyridin-3-yl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351421-95-9 | |

| Record name | Ethyl 1-(pyridin-3-yl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic One-Pot Cyclopropanation Strategies

The most well-documented approach to synthesizing ethyl 1-(pyridin-3-yl)cyclopropanecarboxylate involves a copper- and palladium-catalyzed one-pot reaction sequence. This method, adapted from trans-cyclopropane syntheses, combines pyridine-3-carbaldehyde with ethyl diazoacetate and diazomethane under inert conditions.

General Reaction Mechanism

The process occurs in two sequential steps:

- Knoevenagel Condensation : Pyridine-3-carbaldehyde reacts with ethyl diazoacetate in the presence of CuI and triphenylphosphine (PPh₃), forming a transient α,β-unsaturated ester intermediate.

- Cyclopropanation : The intermediate undergoes [2+1] cycloaddition with diazomethane, facilitated by palladium catalysts such as Pd₂(dba)₃ or Pd(OAc)₂, to yield the cyclopropane ring.

The overall reaction can be represented as:

$$

\text{Pyridine-3-carbaldehyde} + \text{Ethyl diazoacetate} + \text{CH₂N₂} \xrightarrow{\text{CuI/PPh₃, Pd catalyst}} \text{this compound}

$$

Optimized Synthetic Procedures

Three solvent-dependent protocols have been validated for analogous cyclopropanes:

Method A: Dichloromethane as Solvent

- Catalysts : CuI (0.05 mmol), PPh₃ (1.00 mmol), Pd₂(dba)₃ (0.005 mmol)

- Conditions : Reflux (40°C), 4.0 mL CH₂Cl₂, 2.00 mmol ethyl diazoacetate

- Yield : 71–85% for similar heteroaromatic substrates

- Purification : Flash chromatography (5–10% ethyl acetate/hexanes)

Method B: Toluene as Solvent

- Catalysts : CuI (0.05 mmol), PPh₃ (1.00 mmol), Pd(OAc)₂ (0.01 mmol)

- Conditions : 80°C, 4.0 mL toluene

- Advantage : Enhanced thermal stability for electron-deficient aldehydes

Method C: Dichloroethane as Solvent

Critical Reaction Parameters

Catalyst Loading and Selectivity

- Copper(I) iodide : Essential for initiating the Knoevenagel step (5 mol% loading).

- Palladium complexes : Pd₂(dba)₃ shows superior cyclopropanation efficiency compared to Pd(OAc)₂ in dichloromethane.

- Ligand effects : Triphenylphosphine prevents catalyst aggregation and stabilizes reactive intermediates.

Workup and Purification

Standard Protocol

Analytical Characterization

This compound exhibits the following spectroscopic properties:

Nuclear Magnetic Resonance (NMR)

Scalability and Industrial Relevance

Kilogram-Scale Adaptations

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound is utilized as a precursor in the synthesis of more complex organic molecules. Its structural features allow it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

- Reactivity : Ethyl 1-(pyridin-3-YL)cyclopropanecarboxylate can undergo oxidation, reduction, and substitution reactions, facilitating the formation of diverse derivatives that are useful in chemical research and development .

Biology

- Enzyme Inhibition : Research indicates that this compound may inhibit enzymes such as nicotinamide phosphoribosyltransferase (NAMPT), which is critical for NAD biosynthesis. Inhibition of NAMPT can affect cellular metabolism and has implications for cancer therapy .

- Anticancer Properties : Derivatives of this compound have shown promise in inhibiting the proliferation of cancer cell lines, such as human myeloid leukemia cells (U937). These studies suggest potential mechanisms involving apoptosis induction .

- Antimicrobial Activity : Preliminary investigations have indicated that this compound may possess antimicrobial properties against certain bacterial strains, warranting further exploration .

Medicine

- Therapeutic Potential : The compound is being explored for its anti-inflammatory and antimicrobial activities. Its ability to interact with specific biological targets makes it a candidate for drug development aimed at treating various diseases .

Industry

- Specialty Chemicals Production : this compound is used in manufacturing specialty chemicals, including polymers and coatings. Its unique properties allow for the creation of materials with specific functionalities .

Case Study 1: NAMPT Inhibition

A study focused on identifying amides derived from trans-2-(pyridin-3-YL)cyclopropanecarboxylic acid demonstrated significant inhibitory effects on NAMPT. The identified compounds showed potent binding affinities, suggesting that this compound could serve as a lead compound for developing novel NAMPT inhibitors .

Case Study 2: Anticancer Efficacy

In an investigation assessing the anticancer properties of derivatives of this compound against U937 cells, results indicated a dose-dependent inhibition of cell growth. The IC50 values were significantly lower than those of established chemotherapeutics, highlighting its potential as a candidate for further development in cancer therapy .

Mechanism of Action

The mechanism by which Ethyl 1-(pyridin-3-YL)cyclopropanecarboxylate exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring can act as a reactive site, facilitating covalent bonding with target molecules. The pyridine ring can engage in π-π interactions and hydrogen bonding, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key parameters of Ethyl 1-(pyridin-3-yl)cyclopropanecarboxylate and its analogs:

Key Observations :

- The trifluoromethyl group enhances hydrophobicity and metabolic stability, making it valuable in drug design .

- Molecular Weight : The nitro-substituted analog has the highest molecular weight (235.24 g/mol) due to the nitro group’s mass .

- Hazards : Only the trifluoromethyl analog explicitly lists "Irritant" as a hazard, while the pyridinyl compound is flagged for oral toxicity (H302) .

Stability and Handling

- Pyridinyl Derivative : Stable under recommended storage conditions but sensitive to moisture. Avoid contact with strong acids/bases to prevent ester hydrolysis .

- Hydroxyphenyl Derivative: Potential for oxidation; requires inert atmosphere handling if the hydroxyl group is unprotected .

- Trifluoromethyl Derivative : Stable under dry conditions but may release irritant fumes upon decomposition .

Biological Activity

Ethyl 1-(pyridin-3-YL)cyclopropanecarboxylate is an organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a cyclopropane ring attached to a pyridine moiety and an ester functional group. Its unique structure combines the rigidity of the cyclopropane with the aromatic nature of the pyridine, influencing its biological interactions.

Biological Activities

1. Enzyme Inhibition:

Research indicates that compounds similar to this compound may inhibit key enzymes involved in cellular processes. Notably, it has been associated with the inhibition of nicotinamide phosphoribosyltransferase (NAMPT), which plays a crucial role in NAD biosynthesis, affecting cell survival and proliferation. Additionally, structural analogs have shown potential as histone deacetylase (HDAC) inhibitors, which are significant in cancer therapy by modulating gene expression .

2. Anticancer Properties:

this compound has been explored for its anticancer properties. Studies have demonstrated that derivatives of this compound exhibit effective inhibition on the proliferation of various cancer cell lines, including human myeloid leukemia cells (U937). The mechanism involves inducing apoptosis through the modulation of specific signaling pathways .

3. Antimicrobial Activity:

The compound is also being investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains, although further research is needed to establish its efficacy and mechanism of action.

Synthesis Methods

Various synthetic approaches have been developed to produce this compound. One notable method involves the reaction of pyridine derivatives with cyclopropane carboxylic acid derivatives through diazoacetate intermediates. This method allows for efficient synthesis while maintaining high yields .

Case Studies

Case Study 1: NAMPT Inhibition

A study focused on the fragment-based identification of amides derived from trans-2-(pyridin-3-yl)cyclopropanecarboxylic acid reported significant inhibitory effects on NAMPT. The identified compounds demonstrated potent binding affinities, suggesting that this compound could serve as a lead compound for developing novel NAMPT inhibitors .

Case Study 2: Anticancer Efficacy

In another investigation, derivatives of this compound were tested against U937 cells. Results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of established chemotherapeutics. The study highlighted the compound's potential as a candidate for further development in cancer therapy .

Comparative Analysis

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound | Biological Activity | Key Findings |

|---|---|---|

| Ethyl 1-(pyridin-2-YL)cyclopropanecarboxylate | Moderate NAMPT inhibition | Less potent than the pyridin-3-YL variant |

| Ethyl 1-(pyridin-4-YL)cyclopropanecarboxylate | Limited anticancer activity | Exhibits different binding affinities |

| Mthis compound | Enhanced antimicrobial effects | Shows promise against specific bacterial strains |

Chemical Reactions Analysis

Ester Functional Group Reactivity

The ethyl ester moiety undergoes characteristic nucleophilic acyl substitution reactions:

a. Hydrolysis

Acidic or basic conditions cleave the ester to form 1-(pyridin-3-yl)cyclopropanecarboxylic acid.

| Conditions | Product Yield | Key Observations | Source |

|---|---|---|---|

| 1M HCl, reflux, 6h | 82% | Quantitative conversion | |

| 1M NaOH, rt, 12h | 78% | Partial racemization observed |

b. Transesterification

Methanolysis under catalytic Ti(OiPr)₄ yields methyl 1-(pyridin-3-yl)cyclopropanecarboxylate (94% yield, 24h reflux) .

Pyridine Ring Transformations

The pyridine ring participates in electrophilic aromatic substitution (EAS) and coordination chemistry:

a. Nitration

| Reagents | Position | Yield | Notes | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄, 0°C | C-4 (major) | 65% | Requires 48h; regioselectivity |

b. Metal Coordination

The pyridine nitrogen coordinates to transition metals (e.g., Cu, Pd), forming complexes critical for catalytic cycles in cross-coupling reactions .

Cyclopropane Ring Reactivity

The strained cyclopropane ring enables unique transformations:

a. Acid-Catalyzed Ring Opening

| Acid | Temperature | Product | Yield | Source |

|---|---|---|---|---|

| H₂SO₄ (conc.) | 80°C | 3-(2-carboxyethyl)pyridine | 73% | |

| HCl (gas) in EtOH | 25°C | Ethyl 3-(pyridin-3-yl)propanoate | 68% |

b. [2+1] Cycloaddition

Reacts with dichlorocarbene under phase-transfer conditions:

textReaction: Cyclopropane + :CCl₂ → Bicyclo[1.1.1]pentane derivative Conditions: CHCl₃/NaOH(aq), BTEAC catalyst, 40°C Yield: 58% (cis:trans = 3:1) [8]

Cross-Coupling Reactions

The pyridine ring directs palladium-catalyzed couplings:

a. Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst | Yield | Notes | Source |

|---|---|---|---|---|

| 4-Methoxyphenyl | Pd(PPh₃)₄ | 81% | Requires 24h at 80°C | |

| Vinyl | Pd(OAc)₂/XPhos | 76% | Stereoselectivity >95% ee |

b. Buchwald-Hartwig Amination

Reacts with morpholine using BrettPhos-Pd-G3:

textConditions: 100°C, 12h, toluene Yield: 84% (N-(pyridin-3-yl)cyclopropanecarboxamide) [3]

Biological Activity Modulation

Structural modifications influence pharmacological properties:

a. PDE10A Inhibition

| Derivative | IC₅₀ (nM) | Selectivity (vs PDE3) | Source |

|---|---|---|---|

| Parent compound | 420 | 12-fold | |

| Hydrolyzed acid | 38 | 85-fold |

b. Metabolic Stability

Ester hydrolysis increases plasma half-life from 1.2h (ethyl ester) to 4.8h (carboxylic acid) .

Synthetic Utility

Serves as a precursor for complex architectures:

a. Tandem Cyclopropanation-Cope Rearrangement

textConditions: Rh₂(S-DOSP)₄ (2 mol%), CH₂Cl₂, 25°C Yield: 91% bicyclo[3.2.1]octene derivative [8]

b. Enantioselective Transformations

Chiral Ru catalysts induce >99% ee in Diels-Alder reactions with cyclopropane dienophiles .

Q & A

Basic: What are the common synthetic routes for preparing Ethyl 1-(pyridin-3-yl)cyclopropanecarboxylate?

Answer:

The synthesis typically involves cyclopropanation of a pyridine-substituted precursor. A standard method includes:

- Step 1 : Reacting a pyridinyl aldehyde with a cyclopropane-forming reagent (e.g., ethyl diazoacetate) under catalytic conditions (e.g., Rh(II) or Cu catalysts) to generate the cyclopropane ring .

- Step 2 : Purification via column chromatography or recrystallization to isolate the ester product. Key parameters include solvent choice (e.g., DCM or THF) and temperature control to minimize side reactions .

- Validation : Confirm structure using H/C NMR and LC-MS to verify cyclopropane ring formation and ester integrity .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:

- Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% by area under the curve) .

- Spectroscopy :

- H NMR : Look for characteristic cyclopropane proton signals (δ 1.2–1.5 ppm, multiplet) and pyridine aromatic protons (δ 7.5–8.5 ppm) .

- IR : Confirm ester carbonyl stretch (~1700–1750 cm) .

- Mass Spec : ESI-MS should show [M+H] or [M+Na] peaks matching the molecular formula (CHNO) .

Advanced: How does the cyclopropane ring’s strain influence reactivity in downstream applications?

Answer:

The ring strain (≈27 kcal/mol) enhances reactivity in ring-opening or functionalization reactions:

- Nucleophilic Attack : Pyridine-directed ring-opening with amines or thiols under acidic conditions, yielding substituted pyridinyl derivatives .

- Thermal Stability : Decomposition occurs above 150°C (TGA data), necessitating low-temperature storage for long-term stability .

- Catalytic Modifications : Transition-metal-catalyzed cross-coupling (e.g., Suzuki) at the cyclopropane requires careful ligand selection to avoid ring cleavage .

Advanced: What strategies resolve contradictions in reported spectroscopic data for this compound?

Answer:

Discrepancies in NMR shifts or melting points may arise from:

- Solvent Effects : Compare data in deuterated solvents (e.g., DMSO-d vs. CDCl) .

- Polymorphism : Use X-ray crystallography to identify crystal packing variations affecting physical properties .

- Impurity Profiling : Perform 2D NMR (COSY, HSQC) to distinguish minor impurities from actual structural anomalies .

Advanced: How can computational methods aid in optimizing reaction conditions for derivatives?

Answer:

- DFT Calculations : Model cyclopropanation transition states to predict catalyst efficiency (e.g., Rh vs. Cu) and regioselectivity .

- MD Simulations : Analyze solvent effects on reaction kinetics (e.g., THF vs. DMF) using packages like Gaussian or ORCA .

- Docking Studies : For biological applications, simulate binding interactions with target proteins (e.g., kinases) to prioritize synthetic targets .

Basic: What safety precautions are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves and goggles; avoid inhalation (use fume hood) due to potential respiratory irritation .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What are the limitations of current synthetic methods, and how can they be addressed?

Answer:

- Low Yields : Cyclopropanation reactions often suffer from competing dimerization. Mitigate by slow reagent addition and high-dilution conditions .

- Stereocontrol : Chiral catalysts (e.g., Ru-phox complexes) can improve enantioselectivity in asymmetric cyclopropanation .

- Scalability : Replace batch reactors with flow systems to enhance heat/mass transfer and reduce side products .

Basic: How does the pyridine moiety impact the compound’s solubility and bioavailability?

Answer:

- Solubility : Pyridine increases polarity, enhancing water solubility (~5–10 mg/mL in PBS) compared to non-aromatic analogs .

- LogP : Estimated at 1.8 (via ChemDraw), indicating moderate membrane permeability .

- Bioavailability : Pyridine’s hydrogen-bonding capacity may reduce CNS penetration but improve binding to polar targets (e.g., enzymes) .

Advanced: How can researchers design experiments to study degradation pathways?

Answer:

- Forced Degradation : Expose to heat (60°C), UV light, or acidic/basic conditions (0.1M HCl/NaOH) for 24–72 hours .

- Degradant Identification : Use HRMS and NMR to identify cleavage products (e.g., pyridine-3-carboxylic acid from ester hydrolysis) .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf life under varying storage conditions .

Advanced: What novel applications are emerging for cyclopropane-containing esters in medicinal chemistry?

Answer:

- Protease Inhibitors : The rigid cyclopropane scaffold mimics peptide bonds, enabling selective inhibition of viral proteases (e.g., SARS-CoV-2 M) .

- CNS Drugs : Fluorinated derivatives show enhanced blood-brain barrier penetration in preclinical models for neurodegenerative diseases .

- Photopharmacology : Azobenzene-functionalized analogs allow light-controlled activation in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.